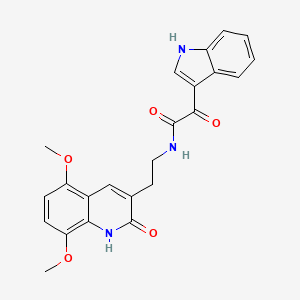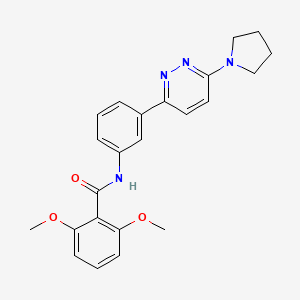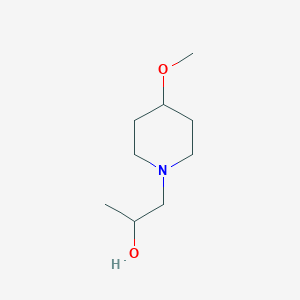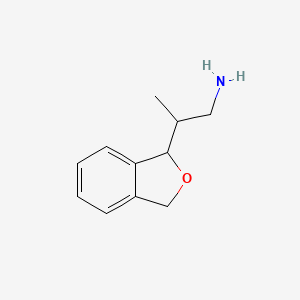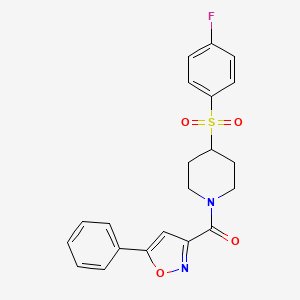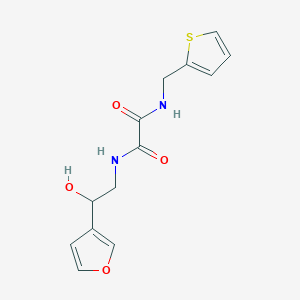
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound but contains a sulfur atom instead of oxygen . Oxalamide is a type of amide that is derived from oxalic acid. The compound you mentioned seems to be a complex molecule that contains these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan and thiophene are aromatic rings, which means they have a cyclic, planar structure with delocalized π electrons . Oxalamide has a central carbon-carbon bond with amide groups attached to each carbon.Chemical Reactions Analysis
Furan and thiophene can undergo electrophilic aromatic substitution reactions . Oxalamides, like other amides, can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents.Mécanisme D'action
The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. This leads to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the study of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide. One potential direction is to further investigate its potential use as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves the reaction of furfurylamine and thiophene-2-carboxaldehyde in the presence of oxalic acid dihydrate. The resulting compound is then subjected to a reaction with hydroxylamine hydrochloride to yield the final product.
Applications De Recherche Scientifique
- Notamment, les thiophènes présentent un large éventail de fonctions biologiques et physiologiques :
- Les thiophènes trouvent des applications au-delà de la médecine. En science des matériaux :
- Des chercheurs ont développé des approches synthétiques pour créer de nouveaux dérivés du thiophène. Ces efforts visent à améliorer l’activité pharmacologique et à explorer de nouveaux prototypes structuraux .
- La partie oxalamide de ce composé ajoute de la complexité et de la polyvalence. Les oxalamides ont été étudiés pour diverses applications, notamment la conception de médicaments et la catalyse.
Chimie Médicinale
Science des Matériaux
Chimie Synthétique
Dérivés de l’Oxalamide
Propriétés
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11(9-3-4-19-8-9)7-15-13(18)12(17)14-6-10-2-1-5-20-10/h1-5,8,11,16H,6-7H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXLENJNNMQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,4R,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/no-structure.png)
![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)
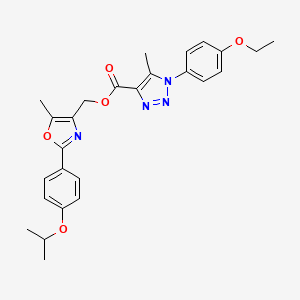


![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)
